molecular formula C15H15NO3 B497011 4-Methoxyphenyl methyl(phenyl)carbamate CAS No. 539805-76-0

4-Methoxyphenyl methyl(phenyl)carbamate

Cat. No.: B497011
CAS No.: 539805-76-0
M. Wt: 257.28g/mol
InChI Key: OEUGEIPNGTVBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl methyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a 4-methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl methyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides. In this approach, 4-methoxyphenol reacts with methyl carbamoyl chloride in the presence of a base to form the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl methyl(phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl methyl(4-methylphenyl)carbamate
  • Bis-(4-methoxyphenyl)phenylmethyl carbamate
  • Methoxytrityl carbamate

Uniqueness

4-Methoxyphenyl methyl(phenyl)carbamate is unique due to its specific structural features, such as the presence of both a methoxy and a phenyl group.

Properties

IUPAC Name

(4-methoxyphenyl) N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-16(12-6-4-3-5-7-12)15(17)19-14-10-8-13(18-2)9-11-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGEIPNGTVBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.